molecular formula C12H13NO4 B7557101 methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate

methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate

Cat. No. B7557101
M. Wt: 235.24 g/mol
InChI Key: MHGBTJWPGJGLBQ-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate, commonly known as HPPA methyl ester, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activities.

Mechanism of Action

The mechanism of action of HPPA methyl ester is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. HPPA methyl ester has also been shown to scavenge free radicals and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
HPPA methyl ester has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. HPPA methyl ester has also been reported to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

HPPA methyl ester has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. HPPA methyl ester also exhibits low toxicity, making it suitable for in vitro and in vivo experiments. However, one limitation of HPPA methyl ester is its limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of HPPA methyl ester. One potential direction is to investigate its use as a potential drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to explore its use as a drug delivery system for the delivery of therapeutic agents to the brain. Further studies are also needed to fully understand the mechanism of action of HPPA methyl ester and its potential side effects.

Synthesis Methods

HPPA methyl ester can be synthesized by the reaction of 4-hydroxyphenylpyruvic acid and methyl glycinate in the presence of a catalyst. This reaction produces HPPA methyl ester with a yield of around 80%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

HPPA methyl ester has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. HPPA methyl ester has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-12(16)8-13-11(15)7-4-9-2-5-10(14)6-3-9/h2-7,14H,8H2,1H3,(H,13,15)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGBTJWPGJGLBQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C=CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)/C=C/C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate

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